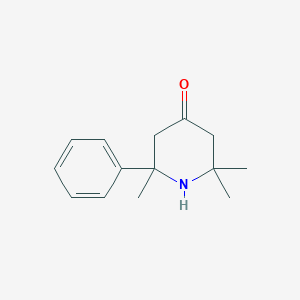
2-Bromo-2-chloro-N,N-diethyl-1,1,2-trifluoroethan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-2-chloro-N,N-diethyl-1,1,2-trifluoroethan-1-amine is an organic compound that belongs to the class of halogenated amines. This compound is characterized by the presence of bromine, chlorine, and fluorine atoms, making it a highly reactive and versatile chemical. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-2-chloro-N,N-diethyl-1,1,2-trifluoroethan-1-amine typically involves the halogenation of a suitable precursor. One common method is the reaction of N,N-diethyl-1,1,2-trifluoroethan-1-amine with bromine and chlorine under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields. The use of catalysts and advanced purification techniques can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-2-chloro-N,N-diethyl-1,1,2-trifluoroethan-1-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine and chlorine) can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other higher oxidation state products.
Reduction Reactions: Reduction can lead to the removal of halogen atoms, resulting in the formation of simpler amines.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of substituted amines, while oxidation and reduction reactions can produce corresponding oxides or reduced amines.
Aplicaciones Científicas De Investigación
2-Bromo-2-chloro-N,N-diethyl-1,1,2-trifluoroethan-1-amine has several scientific research applications:
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly those targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-Bromo-2-chloro-N,N-diethyl-1,1,2-trifluoroethan-1-amine involves its interaction with molecular targets such as enzymes, receptors, and nucleophiles. The halogen atoms in the compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and function. This can result in various biological effects, depending on the specific target and context.
Comparación Con Compuestos Similares
Similar Compounds
1-Bromo-2-chloroethane: A simpler halogenated ethane with similar reactivity but fewer functional groups.
2-Bromo-1,1-dimethoxyethane: Another halogenated compound with different substituents, leading to distinct chemical properties.
2-Bromo-1,1-diethoxyethane: Similar in structure but with ethoxy groups instead of diethylamine.
Uniqueness
2-Bromo-2-chloro-N,N-diethyl-1,1,2-trifluoroethan-1-amine is unique due to the presence of multiple halogen atoms and the N,N-diethylamine group. This combination of functional groups provides a distinct reactivity profile, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
113939-50-7 |
|---|---|
Fórmula molecular |
C6H10BrClF3N |
Peso molecular |
268.50 g/mol |
Nombre IUPAC |
2-bromo-2-chloro-N,N-diethyl-1,1,2-trifluoroethanamine |
InChI |
InChI=1S/C6H10BrClF3N/c1-3-12(4-2)6(10,11)5(7,8)9/h3-4H2,1-2H3 |
Clave InChI |
BGZUKAZIRDYEMR-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C(C(F)(Cl)Br)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{[(2-Methoxypropan-2-yl)oxy]methyl}cyclohex-1-ene](/img/structure/B14295939.png)

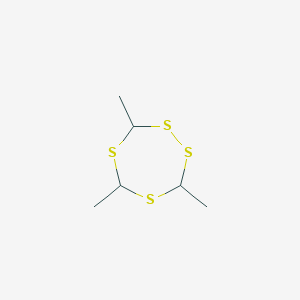
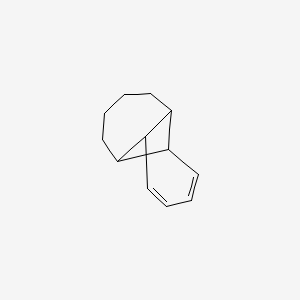

![3,4-Dichloro-1-[(4-chlorophenyl)methyl]-1H-pyrrole-2,5-dione](/img/structure/B14295964.png)
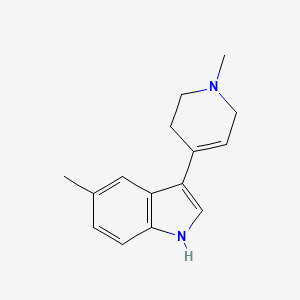
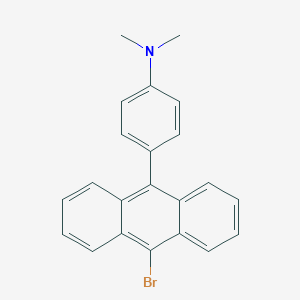

![9H-Pyrido[3,4-b]indol-6-ol, 5,7-dichloro-](/img/structure/B14295979.png)
![2-[(Pyrrolidin-1-yl)methyl]pyridin-3-yl dimethylcarbamate](/img/structure/B14295982.png)
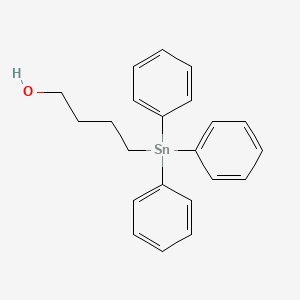
![[10-(Dicyanomethylidene)anthracen-9(10H)-ylidene]cyanamide](/img/structure/B14295997.png)
